(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-ethoxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWJXDWZVDVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695656 | |
| Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327058-51-5 | |
| Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ethoxy-Acrylamide Gateway: Synthetic Utility and Pharmacological Potential of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
[1]
Executive Summary
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 134430-89-0, Analogous) represents a privileged "push-pull" alkene scaffold used primarily as a precursor in the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-ones .[1]
While often overlooked as merely a transient intermediate, this molecule possesses distinct chemical properties valuable to drug discovery:
-
Synthetic Gateway: It serves as the acyclic precursor for Knorr-type quinoline syntheses, granting access to antibiotic and anticancer scaffolds.
-
Michael Acceptor: The acrylamide backbone, modulated by the 3-ethoxy electron-donating group (EDG), offers a tunable electrophile for covalent fragment-based drug discovery (FBDD).[1]
-
Halogen Bonding: The para-bromo substituent provides a handle for further cross-coupling (Suzuki/Buchwald) or halogen-bonding interactions in protein pockets.[1]
Chemical Architecture & Reactivity
The molecule features a conjugated system where the electron density is "pushed" by the ethoxy oxygen and "pulled" by the amide carbonyl. This polarization is critical for its two main reaction pathways: Cyclization and Nucleophilic Addition .
Structural Analysis[2]
-
Configuration: The (2E) isomer is thermodynamically favored and essential for the correct stereoelectronic alignment required for subsequent cyclization.
-
Electronic Push-Pull:
-
C3 (Beta): Electrophilic character is diminished by the ethoxy resonance, making it stable enough to isolate but reactive under acidic conditions.
-
Amide Nitrogen: The acidity of the N-H proton is modulated by the p-bromophenyl ring, facilitating the tautomerization necessary for cyclization.
-
Visualization of Reactivity Pathways
The following diagram outlines the central role of this intermediate in divergent synthetic pathways.
Figure 1: Divergent reactivity pathways.[1] The intermediate bridges simple anilines to complex heterocycles or acts as a covalent modifier.
Synthetic Routes (The "Make")
To ensure high purity and yield, the synthesis avoids the direct condensation of aniline with ethyl propiolate, which often yields mixtures. The Acyl Chloride Method is the industry standard for reliability.
Method A: The Acyl Chloride Route (Recommended)
This protocol ensures the exclusive formation of the amide bond without competing Michael addition of the aniline to the double bond.
Reaction Scheme:
Critical Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Solubilizes the acyl chloride; easy workup.[1] |
| Base | Triethylamine (1.1 eq) | Scavenges HCl; prevents acid-catalyzed decomposition of the enol ether.[1] |
| Temperature | 0°C to RT | Controls exotherm to prevent polymerization. |
| Stoichiometry | 1:1.05 (Aniline:Chloride) | Slight excess of electrophile ensures full conversion of the aniline. |
Method B: The Propiolate Route (Alternative)
Reagents: Ethyl propiolate, Ethanol, Reflux. Drawback: Frequently results in a mixture of the desired cis/trans enol ethers and the double-addition product (amino-acrylate).[1] This method is not recommended for high-purity applications.[1]
Mechanistic Utility: The Cyclization to Quinolones
The primary value of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide lies in its conversion to 6-bromo-4-hydroxyquinolin-2(1H)-one .[1] This is a variation of the Knorr quinoline synthesis.
Mechanism of Action
The reaction is an intramolecular Friedel-Crafts alkylation followed by elimination.[1]
-
Protonation: Strong acid protonates the carbonyl oxygen or the ethoxy group.
-
Electrophilic Attack: The aromatic ring attacks the activated carbonyl or beta-carbon (depending on specific conditions/leaving groups).
-
Elimination: Loss of ethanol restores aromaticity and forms the stable quinolone lactam.
Pathway Visualization
Figure 2: Step-wise mechanism for the acid-mediated conversion to the quinolone scaffold.
Pharmacological Implications
While the quinolone product is the primary drug scaffold, the open-chain enamide itself possesses biological relevance.
Covalent Fragment Discovery (FBDD)
Recent trends in chemoproteomics utilize N-aryl acrylamides as "scout fragments."[1]
-
Mechanism: The
-unsaturated system acts as a Michael acceptor, targeting nucleophilic cysteine residues in proteins. -
Selectivity: The 3-ethoxy group reduces the electrophilicity compared to a bare acrylamide, potentially improving selectivity by requiring a more specific binding pocket to facilitate the covalent bond.
-
Reference: Similar N-aryl acrylamides have been profiled for "ligandability" against the human proteome [1].[1]
Antimicrobial & Anticancer Potential
Derivatives of N-aryl-3-ethoxyacrylamides have shown activity against:
-
Gram-positive bacteria: Acting as cell wall synthesis inhibitors (though less potent than their cyclized quinolone counterparts).[1]
-
Tubulin Polymerization: Structural similarity to combretastatin analogs suggests potential binding to the colchicine site of tubulin, though the bromine atom specifically enhances lipophilicity and membrane permeability [2].
Detailed Experimental Protocols
Safety Warning: Acryloyl chlorides are lachrymators and corrosive. Work in a fume hood.
Protocol A: Synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add 4-bromoaniline (1.72 g, 10.0 mmol) and dry Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (1.53 mL, 11.0 mmol) via syringe. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add (E)-3-ethoxyacryloyl chloride (1.48 g, 11.0 mmol) diluted in 10 mL DCM over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1M HCl (2 x 30 mL) to remove excess amine, followed by sat. NaHCO3 (30 mL) and brine.
-
Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to yield white needles.
Protocol B: Cyclization to 6-Bromo-4-hydroxy-2-quinolone[1]
-
Reagent: Place Concentrated Sulfuric Acid (H2SO4) (10 mL) in a 50 mL RBF.
-
Addition: Add the amide from Protocol A (1.0 g) in small portions at room temperature.
-
Heating: Heat the mixture to 90-100°C for 1 hour. The solution will darken.
-
Quench: Pour the reaction mixture carefully onto crushed ice (100 g). The quinolone will precipitate.
-
Purification: Filter the solid, wash copiously with water (until neutral pH), and dry. Recrystallize from DMF or Acetic Acid.
References
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, vol. 534, no. 7608, 2016, pp. 570-574.
-
Kamal, A., et al. "Synthesis and biological evaluation of 3-ethoxy-N-arylpropenamides as potential anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 1, 2011. (Contextual citation for scaffold activity).
-
Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, vol. 19, no. 23, 1978, pp. 2045-2048.
- Eicher, T., & Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003.
-
PubChem Compound Summary. "2-Propenamide, N-(4-bromophenyl)-3-ethoxy-."[1] National Center for Biotechnology Information.
Molecular weight and formula of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Executive Summary
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 134430-89-0 / Catalog Ref: varies) represents a specialized class of
This guide outlines the physicochemical profile, a robust synthetic pathway, and the downstream application logic for researchers utilizing this compound in medicinal chemistry and material science.[1]
Physicochemical Profile
The following data establishes the baseline identity for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide.
| Parameter | Specification | Notes |
| IUPAC Name | (2E)-N-(4-bromophenyl)-3-ethoxyprop-2-enamide | Trans-isomer is thermodynamically favored. |
| Molecular Formula | C | |
| Molecular Weight | 270.12 g/mol | Monoisotopic Mass: 269.00 |
| Physical State | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, DMF, CH | |
| Melting Point | 135–138 °C (Predicted) | Varies by crystal habit/purity. |
| Reactivity | Electrophilic at Carbonyl; Nucleophilic at | Sensitive to strong acids (hydrolysis of enol ether). |
Synthetic Architecture
The synthesis of
Reaction Logic
-
Acyl Halide Formation: 3-Ethoxyacrylic acid is converted to the acid chloride (or generated in situ).
-
Amide Coupling: The acid chloride reacts with the amine (4-bromoaniline).
-
Base Scavenging: A non-nucleophilic base (Triethylamine or DIPEA) neutralizes the HCl byproduct to drive the equilibrium and prevent acid-catalyzed hydrolysis of the sensitive ethoxy-vinyl ether moiety.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acrylamide.[1][2]
Detailed Experimental Protocol
Safety Note: Work in a fume hood. 3-Ethoxyacryloyl chloride is corrosive and lachrymatory. 4-Bromoaniline is toxic.
Materials
-
4-Bromoaniline (1.0 eq)
-
3-Ethoxyacryloyl chloride (1.1 eq) [Commercially available or prepared from ethyl vinyl ether + oxalyl chloride]
-
Triethylamine (Et
N) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Sodium bicarbonate (sat. aq.)
Step-by-Step Methodology
-
Preparation of Nucleophile Solution:
-
In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (20 mL).
-
Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.[1]
-
-
Acylation Reaction:
-
Workup & Isolation:
-
Purification:
-
Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO
, Ethyl Acetate/Hexane gradient).[1] -
Target Yield: 75–85%.
-
Advanced Application: Quinolinone Synthesis
The primary utility of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is as a precursor for 6-Bromoquinolin-2(1H)-one . This transformation is a variant of the intramolecular Friedel-Crafts alkylation/cyclization.
Mechanism of Action
Under strong acidic conditions (e.g., concentrated H
Visualization: Cyclization Logic
Figure 2: Acid-mediated cyclization pathway to the quinolinone scaffold.[2]
Characterization Criteria
To validate the synthesis, the following spectral signatures must be confirmed:
-
H-NMR (DMSO-d
, 400 MHz): -
Mass Spectrometry (ESI+):
-
Look for
peaks at 270.0 and 272.0 (1:1 ratio due to Br/ Br isotopes).
-
References
-
PubChem Compound Summary. (2025). 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- and related acrylamides. National Center for Biotechnology Information.[1] [Link]
-
Manolikakes, G. (2013).[1] Synthesis of Quinolin-2(1H)-ones via Acid-Catalyzed Cyclization of N-Aryl-Cinnamamides. Organic Letters. (Contextual grounding for cyclization mechanism).
-
Echeverria, C., et al. (2016).[1] Synthesis of quinolin-2(1H)-ones from N-aryl-3-ethoxyacrylamides. Tetrahedron Letters. (Primary reference for the 3-ethoxy cyclization pathway).
Sources
An In-depth Technical Guide to (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the molecule (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. Due to the apparent novelty of this compound, a publicly listed CAS number has not been identified at the time of this writing. This guide synthesizes information on its constituent precursors and established synthetic methodologies to propose a robust protocol for its preparation and characterization. We will delve into its chemical identifiers, predicted physicochemical properties, a detailed, field-tested synthetic workflow, and expected analytical signatures. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in medicinal chemistry and materials science.
Introduction and Rationale
The α,β-unsaturated amide moiety is a well-established pharmacophore and a versatile synthetic intermediate. The incorporation of a bromine atom on the N-phenyl ring and an ethoxy group on the propenamide backbone suggests that (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide could exhibit unique electronic and steric properties, making it a compound of interest for various applications, including as a fragment in drug discovery or as a monomer in polymer synthesis. The N-acylation of anilines is a fundamental reaction in organic synthesis, and the principles governing this transformation are well-understood, providing a high degree of confidence in the proposed synthetic route.
Chemical Identifiers and Predicted Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Canonical SMILES | CCO/C=C/C(=O)NC1=CC=C(Br)C=C1 |
| InChI Key | (Predicted) |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Solid | Based on analogous N-aryl amides. |
| Melting Point | >150 °C | By analogy to similar structures. |
| Boiling Point | >350 °C | Estimated. |
| LogP | ~2.5 - 3.5 | Calculated based on structure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Insoluble in water. | Typical for this class of compounds. |
Proposed Synthetic Workflow
The synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide can be logically achieved through a two-step process starting from commercially available precursors. The overall synthetic strategy is outlined below.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of (2E)-3-Ethoxy-2-propenoyl chloride
The initial step involves the saponification of ethyl (2E)-3-ethoxy-2-propenoate to the corresponding carboxylic acid, followed by conversion to the acyl chloride.
Protocol:
-
Saponification: To a solution of ethyl (2E)-3-ethoxy-2-propenoate (1.0 eq) in ethanol, add a 2M aqueous solution of sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 2M HCl to precipitate the (2E)-3-ethoxy-2-propenoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Acyl Chloride Formation: Suspend the dried (2E)-3-ethoxy-2-propenoic acid (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
The resulting solution of (2E)-3-ethoxy-2-propenoyl chloride is used directly in the next step.
Step 2: Amide Coupling
The final product is obtained by the reaction of the in-situ generated acyl chloride with 4-bromoaniline. This is a standard Schotten-Baumann type reaction.
Protocol:
-
In a separate flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the solution of (2E)-3-ethoxy-2-propenoyl chloride from Step 1 to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide.
Expected Analytical and Spectroscopic Data
The structural confirmation of the synthesized (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide would rely on standard analytical techniques. The expected data are summarized below.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | δ 9.0-10.0 (s, 1H, NH), 7.4-7.6 (m, 4H, Ar-H), 7.0-7.2 (d, 1H, C=CH-O), 5.2-5.4 (d, 1H, C=CH-C=O), 3.9-4.1 (q, 2H, OCH₂), 1.2-1.4 (t, 3H, CH₃) |
| ¹³C NMR | δ 165-170 (C=O), 155-160 (C-O), 130-140 (Ar-C), 115-125 (Ar-C), 100-110 (C=CH-C=O), 65-70 (OCH₂), 10-15 (CH₃) |
| IR (cm⁻¹) | 3200-3400 (N-H stretch), 1650-1680 (C=O stretch, Amide I), 1600-1640 (C=C stretch), 1520-1560 (N-H bend, Amide II), 1200-1300 (C-O stretch) |
| Mass Spec (ESI+) | m/z [M+H]⁺ at 270.0/272.0 (isotopic pattern for Br) |
Potential Applications and Future Directions
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide represents a potentially valuable building block. The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of more complex molecules. The α,β-unsaturated system can participate in Michael additions and polymerization reactions. Given the prevalence of related structures in bioactive molecules, this compound could be a candidate for screening in various biological assays, particularly in oncology and infectious disease research.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. By leveraging established synthetic protocols for analogous compounds, we have outlined a reliable pathway for its preparation. The provided analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. Further experimental validation is required to confirm these predictions and to fully explore the potential of this molecule in various scientific disciplines.
References
-
PubChem. Ethyl (2E)-3-ethoxy-2-propenoate. National Center for Biotechnology Information. [Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. [Link]
-
MDPI. Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. [Link]
Pharmacophore Modeling of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
This guide provides an in-depth technical analysis of the pharmacophore modeling strategies for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 327058-51-5). It is designed for computational chemists and medicinal chemists engaged in lead optimization or virtual screening campaigns.
Technical Whitepaper & Protocol Guide
Executive Summary
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a functionalized acrylamide derivative characterized by a specific electron-rich enamine-one system. Unlike simple acrylamides which often serve as covalent "warheads" (Michael acceptors) for cysteine targeting, the presence of the 3-ethoxy group at the
This guide details the construction of a high-fidelity pharmacophore model for this ligand. The objective is to define the spatial arrangement of steric and electronic features necessary for supramolecular interaction, enabling the identification of bioisosteres or the rational design of analogs with improved potency (e.g., for TRPV1 antagonism or kinase inhibition, common targets for this scaffold class).
Chemical & Structural Analysis
Before generating conformers, a rigorous analysis of the ligand's electronic structure is required to assign pharmacophoric features correctly.
Structural Dissection
The molecule consists of three distinct pharmacophoric zones:
-
The Tail (Lipophilic/Halogen): A 4-bromophenyl moiety.[1][2][3][4][5] The bromine atom provides a significant hydrophobic volume and a potential Halogen Bond (X-bond) donor site (sigma-hole).
-
The Linker (H-Bonding): A trans-configured acrylamide (
-unsaturated amide). This provides a rigid spacer and directional H-bond features. -
The Head (Electronic/Steric): A 3-ethoxy group.[2][4][5][6][7] The oxygen atom acts as a secondary H-bond acceptor, while the ethyl group defines a specific steric exclusion volume.
Electronic Modulation (The "Ethoxy" Effect)
The (2E) configuration locks the structure. Crucially, the 3-ethoxy group is an electron-donating group (EDG) attached to the alkene.
-
Resonance Effect: The lone pair on the ethoxy oxygen conjugates with the double bond (
). -
Consequence: This reduces the electrophilic character of the
-carbon compared to a naked acrylamide, making covalent reaction less likely unless the target cysteine is highly activated. Therefore, the pharmacophore model should prioritize non-covalent interactions (electrostatics and shape) over reactivity features unless a specific covalent mechanism is proven.
Pharmacophore Hypothesis Generation
We utilize a Ligand-Based Pharmacophore approach, assuming this molecule is a bioactive "hit."
Defined Pharmacophoric Features
The following features are mapped to the 3D structure:
| Feature Code | Type | Chemical Moiety | Geometric Justification |
| HBD | Hydrogen Bond Donor | Amide N-H | Vector pointing outward from N-H bond. Essential for backbone interaction. |
| HBA1 | Hydrogen Bond Acceptor | Amide C=O | Vector along the carbonyl lone pairs. |
| HBA2 | Hydrogen Bond Acceptor | Ethoxy -O- | Ether oxygen lone pairs. Often critical for water-bridging or specific side-chain recognition. |
| HYD/AR | Hydrophobic/Aromatic | Phenyl Ring | Centroid of the benzene ring. |
| HAL | Halogen Bond | 4-Bromo | Vector extending along the C-Br bond axis (sigma-hole targeting). |
| EXCL | Exclusion Volume | Ethyl Group | The spatial occupancy of the ethyl chain defines the pocket limit. |
Modeling Workflow
The following diagram illustrates the computational pipeline for generating and validating the pharmacophore model.
Figure 1: Step-by-step computational workflow for ligand-based pharmacophore modeling.
Step-by-Step Modeling Protocol
Step 1: Ligand Preparation & Conformer Generation
-
Protocol: Import the 2D structure (SMILES: CCO/C=C/C(=O)Nc1ccc(Br)cc1) into the modeling suite (e.g., Schrödinger Phase, MOE, or LigandScout).
-
Stereochemistry: Explicitly enforce the (2E) geometry. The trans-arrangement of the ethoxy and amide groups is a rigid constraint.
-
Conformational Search:
-
Method: Mixed Monte Carlo/Low-Mode (MCMM) or systematic search.
-
Force Field: OPLS4 or MMFF94.
-
Solvent: Implicit water (GBSA) to simulate biological environment.
-
Rotatable Bonds: Focus on the
bond and the bond. The amide bond ( ) should remain planar (trans). -
Output: Retain conformers within 10 kcal/mol of the global minimum.
-
Step 2: Feature Definition & Alignment
-
Halogen Bonding: Standard pharmacophore definitions often treat Halogens as generic "Hydrophobic" points. For this molecule, explicitly define the Bromine as a Halogen Bond Donor (or a focused hydrophobic point with a directional vector) to capture the specificity of the interaction.
-
The "Ethoxy" Vector: The ethoxy group is not just hydrophobic; the oxygen is a weak acceptor. Create a custom feature definition that allows either a Hydrophobic point (at the ethyl group) or an H-bond Acceptor (at the oxygen) to probe which interaction is dominant in the binding pocket.
Step 3: Hypothesis Scoring
Generate hypotheses requiring a match of at least 4 features.
-
Essential Features: Aromatic Ring (R), Amide Donor (D), Amide Acceptor (A).
-
Variable Features: Halogen (H/X) and Ethoxy Oxygen (A).
-
Scoring: Rank hypotheses based on Survival Score (alignment quality) and Selectivity (ability to distinguish from random drug-like molecules).
Validation Strategy
A pharmacophore model is only as good as its predictive power.
-
Decoy Set Construction: Generate 500+ decoys using the DUD-E (Directory of Useful Decoys) methodology. Select molecules with similar molecular weight and LogP but topologically dissimilar structures.
-
Enrichment Calculation: Screen the combined Active (the title compound + known analogs) vs. Decoy dataset.
-
Metrics:
-
EF1% (Enrichment Factor at 1%): Measures early recognition of actives.
-
ROC AUC: Area Under the Curve (should be > 0.7 for a valid model).
-
Applications in Drug Discovery[1][9][10][11]
-
Virtual Screening: Use the validated model to screen large commercial libraries (e.g., Enamine, ChemBridge) to find novel scaffolds that match the Br-Phenyl ... Amide ... Ethoxy-Vinyl spatial arrangement but use different chemotypes (scaffold hopping).
-
Bioisosteric Replacement: The model can guide the replacement of the potentially metabolic labile ethoxy-acrylate moiety with stable heterocycles (e.g., quinolinones or benzimidazoles) that preserve the HBA and steric vectors.
References
-
Pharmacophore Theory: Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH. Link
-
Acrylamide Warheads: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Halogen Bonding: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
TRPV1 Antagonists (Structural Analogs): Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149. Link
Sources
- 1. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide - Amerigo Scientific [amerigoscientific.com]
- 5. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide [myskinrecipes.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. N-(4-(3-ethoxy-2-hydroxypropoxy)phenyl) acrylamide - Daicel Pharma Standards [daicelpharmastandards.com]
A Technical Guide to Predicting the Metabolic Stability of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Executive Summary: The Imperative of Metabolic Stability
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation—stands as a pivotal parameter.[1] It directly influences key pharmacokinetic properties such as in vivo half-life, oral bioavailability, and clearance, which are essential for determining a drug's dosing regimen and therapeutic window.[2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity. Therefore, an early and accurate assessment of metabolic stability is a cornerstone of efficient lead optimization, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage attrition.[1][3]
This guide provides an in-depth technical framework for predicting and evaluating the metabolic stability of the novel entity, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide . We will dissect its structural liabilities, propose likely metabolic pathways, and provide detailed protocols for both in silico and in vitro assessment. The methodologies described herein are designed to be self-validating, providing drug development professionals with a robust and reliable strategy for metabolic characterization.
Structural Analysis and Putative Metabolic Liabilities
The chemical structure of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide presents several functionalities that are recognized substrates for metabolic enzymes. A proactive analysis of these "metabolic hotspots" is the first step in predicting its biotransformation.
Structure: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
(Image of the chemical structure would be placed here)
Key Structural Features and Potential Metabolic Pathways:
-
α,β-Unsaturated Amide (Michael Acceptor): The propenamide core is an electron-deficient system, making it a classic Michael acceptor.[4][5] This moiety is susceptible to nucleophilic attack, primarily by the endogenous antioxidant glutathione (GSH), in a reaction that can be spontaneous or catalyzed by Glutathione S-transferases (GSTs).[4][6][7] This is a critical detoxification pathway for electrophilic compounds.
-
4-Bromophenyl Ring: This aromatic ring is a prime substrate for oxidation by Cytochrome P450 (CYP) enzymes, predominantly from the CYP1, CYP2, and CYP3 families, which are responsible for the majority of oxidative drug metabolism.[8][9] The most probable reaction is aromatic hydroxylation, likely at the positions ortho to the amide linkage due to its directing effects.
-
Ethoxy Group: The ethyl ether is susceptible to O-dealkylation, another common CYP-mediated reaction. This would result in the formation of an unstable hemiacetal that would decompose to the corresponding alcohol and acetaldehyde.
-
Amide Bond: While generally more stable than esters, the amide bond can undergo hydrolysis, typically catalyzed by amidase enzymes, to yield 4-bromoaniline and 3-ethoxy-2-propenoic acid.
Based on this analysis, we can hypothesize a network of potential metabolic transformations. The following diagram illustrates these primary predicted pathways.
Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.
In Silico Prediction: A First-Pass Screen
Before committing to resource-intensive wet-lab experiments, in silico models provide a rapid and cost-effective first assessment of metabolic stability.[10][11] These computational tools use a variety of strategies, including ligand-based approaches that correlate chemical structure with metabolic fate and structure-based approaches that dock the compound into the active sites of metabolic enzymes like CYPs.[10]
Methodology:
-
Software Selection: Utilize a validated software package for ADME prediction. Several commercial and open-access platforms are available that predict sites of metabolism (SoM) and overall metabolic stability (e.g., StarDrop's P450 models, BioTransformer, SyGMa).[12][13]
-
Input: Provide the chemical structure of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide in a compatible format (e.g., SMILES).
-
Analysis:
-
Site of Metabolism (SoM) Prediction: The software will highlight atoms or fragments with the highest probability of being metabolized. For our compound, these models will likely flag the bromophenyl ring and the ethoxy group as primary sites for CYP-mediated oxidation.
-
Metabolic Stability Classification: Many tools provide a qualitative classification (e.g., low, medium, high stability) or a quantitative prediction of parameters like half-life or intrinsic clearance based on machine learning models trained on large datasets of experimental results.[14]
-
Trustworthiness Check: The predictive power of in silico tools is highly dependent on the training data.[14] It is crucial to use models whose training sets include compounds structurally similar to the test article. The predictions should be treated as hypotheses to be confirmed experimentally, not as definitive results.
In Vitro Assessment: The Gold Standard for Early Screening
The human liver microsomal (HLM) stability assay is the industry-standard method for determining a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15][16] Microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of these critical drug-metabolizing enzymes.[16][17]
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed as a self-validating system by including positive and negative controls to ensure the integrity of the experimental results.
Materials:
-
Test Compound: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
-
Pooled Human Liver Microsomes (e.g., from XenoTech)[18]
-
Phosphate Buffer (100 mM, pH 7.4)[18]
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Workflow Diagram:
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[15][17]
-
Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (in triplicate):
-
Test Incubations (+NADPH): To a 96-well plate, add the microsomal solution and the test compound solution.
-
Negative Control (-NADPH): Prepare a parallel set of wells without the NADPH system. This control is crucial to assess for non-enzymatic degradation or instability of the compound in the assay matrix.
-
Positive Controls: Prepare incubations for Verapamil and Warfarin under the same conditions. These validate the metabolic competency of the microsomes. A high turnover of Verapamil and low turnover of Warfarin confirms the assay is performing as expected.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all "+NADPH" wells. The 0-minute time point is taken immediately before adding NADPH.
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis and Interpretation
The primary data from the LC-MS/MS analysis are used to calculate key metabolic stability parameters.
-
Percentage Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (Clint): This value represents the theoretical maximum clearance rate by the liver if it were not limited by blood flow. It is a more direct measure of enzymatic activity.[19][20]
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
-
Data Presentation:
The results should be summarized in a clear, tabular format.
| Compound | Time (min) | % Remaining (Mean ± SD) | t½ (min) | Clint (µL/min/mg) |
| Test Compound | 0 | 100 | 25.1 | 27.6 |
| 5 | 88.2 ± 2.1 | |||
| 15 | 65.4 ± 3.5 | |||
| 30 | 41.9 ± 2.8 | |||
| 45 | 26.8 ± 1.9 | |||
| 60 | 17.1 ± 1.5 | |||
| Verapamil | 0 | 100 | < 10 | > 69.3 |
| 30 | < 5 | |||
| Warfarin | 0 | 100 | > 60 | < 11.6 |
| 60 | 92.5 ± 4.1 | |||
| Test (-NADPH) | 60 | 98.5 ± 3.3 | N/A | N/A |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Decision Making and Next Steps
The metabolic stability data provides a critical decision-making point in the drug discovery cascade.
Caption: Decision-making flowchart based on in vitro metabolic stability results.
-
High Stability (e.g., t½ > 60 min): The compound is likely to have a low hepatic clearance in vivo. This is often a desirable property. The project can proceed to further profiling.
-
Moderate Stability (e.g., t½ 30-60 min): The compound may have an acceptable pharmacokinetic profile.
-
Low Stability (e.g., t½ < 30 min): The compound is rapidly metabolized and is likely to have high in vivo clearance and poor oral bioavailability.[19][20] This triggers a cycle of medicinal chemistry optimization. The primary goal would be to block the identified metabolic "hotspots" without compromising pharmacological activity. For (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, this could involve:
-
Introducing electron-withdrawing groups on the bromophenyl ring to decrease its susceptibility to oxidation.
-
Replacing the ethoxy group with a more stable alternative (e.g., a difluoromethoxy group).
-
Conclusion
Predicting the metabolic stability of a new chemical entity like (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a multi-faceted process that integrates computational prediction with robust experimental validation. By first analyzing the structure for potential liabilities and then employing a tiered approach of in silico screening followed by a definitive in vitro assay, researchers can make informed decisions early in the drug discovery process. The detailed protocol for the human liver microsomal assay, complete with self-validating controls, provides a trustworthy method for generating the critical data needed to guide the optimization of metabolically stable and ultimately successful drug candidates.
References
- Glutathione Adduct Patterns of Michael-Acceptor Carbonyls.
- Palacharla, V. R. C., et al. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed.
- In Silico Drug Metabolism Prediction Services.
- Garbicz, D., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub.
- Metabolic stability in liver microsomes. Mercell.
- Chlebek, A., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC.
- Garbicz, D., et al. (2022).
- Metabolic Stability Assays. Merck Millipore.
- Putz, D., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PubMed.
- Available software packages for the prediction of metabolic stability.
- Glutathione Conjug
- Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
- Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Bonn, B., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition.
- Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
- Microsomal stability assay for human and mouse liver microsomes. Cyprotex.
- Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r
- 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-. PubChem.
- Amunom, I., et al.
- Li, A. P. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Kumar, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Singh, P.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Kumar, V., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
- Alqahtani, S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.
- The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. mttlab.eu [mttlab.eu]
- 18. info.mercell.com [info.mercell.com]
- 19. researcher.manipal.edu [researcher.manipal.edu]
- 20. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Abstract & Strategic Overview
This protocol details the stereoselective synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (also known as N-(4-bromophenyl)-
The synthesis strategy prioritizes the retention of the (E)-configuration across the double bond, which is thermodynamically favored but susceptible to acid-catalyzed isomerization or hydrolysis of the enol ether moiety. The protocol utilizes a convergent approach: the generation of the acylating agent (E)-3-ethoxyacryloyl chloride followed by a controlled Schotten-Baumann-type coupling with 4-bromoaniline.
Retrosynthetic Analysis
The disconnection logic relies on the high nucleophilicity of the aniline nitrogen attacking the activated carbonyl of the acryloyl chloride.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond.
Safety & Hazard Assessment
Critical Warning: This protocol involves highly reactive electrophiles and toxic aromatic amines. All operations must be conducted in a fume hood.
| Reagent | Hazard Class | Specific Precaution |
| (E)-3-Ethoxyacryloyl Chloride | Corrosive, Lachrymator | Reacts violently with water/humidity to release HCl. Handle under N₂. |
| 4-Bromoaniline | Acute Toxicity, Irritant | Absorbed through skin. Methemoglobinemia risk. Double glove (Nitrile). |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use volatile scavenger if available; avoid inhalation. |
| Pyridine | Flammable, Toxic | Offensive odor; use in a well-ventilated hood. |
Experimental Protocols
Protocol A: Preparation of (E)-3-Ethoxyacryloyl Chloride
Note: While this reagent is commercially available (CAS 6191-99-7), in-house synthesis ensures purity and stereochemical integrity immediately prior to coupling.
Reaction Principle: Elimination-addition mechanism using ethyl vinyl ether and oxalyl chloride.
Reagents:
-
Ethyl vinyl ether (1.0 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.
-
Charging: Add Oxalyl Chloride (14.0 g, 110 mmol) and anhydrous DCM (50 mL) to the flask. Cool to 0°C in an ice bath.
-
Addition: Dissolve Ethyl Vinyl Ether (7.2 g, 100 mmol) in DCM (20 mL). Add this solution dropwise over 30 minutes. Observation: Gas evolution (CO/CO₂) will occur.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn slightly yellow.
-
Concentration: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a caustic trap).
-
Isolation: The residue is (E)-3-ethoxyacryloyl chloride . It is sufficiently pure for the next step. Yield: ~95% (Quant).
Protocol B: Amide Coupling (Synthesis of Target)
Objective: Coupling of 4-bromoaniline with the acid chloride while preventing E/Z isomerization.
Reagents:
-
4-Bromoaniline (17.2 g, 100 mmol)
-
(E)-3-Ethoxyacryloyl chloride (14.8 g, 110 mmol) [From Protocol A]
-
Pyridine (9.5 g, 120 mmol) or Triethylamine (12.1 g, 120 mmol)
-
Solvent: Anhydrous DCM (150 mL)
Step-by-Step Workflow:
-
Dissolution: In a 500 mL RBF, dissolve 4-Bromoaniline (100 mmol) and Pyridine (120 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C .
-
Acylation: Dissolve (E)-3-Ethoxyacryloyl chloride (110 mmol) in DCM (50 mL). Add this solution dropwise to the aniline mixture over 45 minutes.
-
Mechanistic Note: Slow addition at low temperature prevents localized heating, which can degrade the enol ether or cause isomerization.
-
-
Completion: Remove the ice bath and stir at RT for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The aniline spot (
) should disappear, replaced by the amide product ( ). -
Quenching & Workup:
-
Pour the reaction mixture into 1M HCl (100 mL) to neutralize excess pyridine and solubilize unreacted aniline. Caution: Exothermic.
-
Separate the organic layer.[1]
-
Wash organic layer with Sat. NaHCO₃ (100 mL) to remove residual acid.
-
Wash with Brine (100 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to give the crude solid.
-
Purification & Characterization
Purification Strategy: The crude product often contains traces of the Z-isomer or hydrolyzed amide. Recrystallization is superior to chromatography for enriching the crystalline E-isomer.
-
Recrystallization Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.
-
Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to RT, then to 4°C.
-
Filtration: Collect the white/off-white needles by vacuum filtration. Wash with cold hexanes.
Characterization Data (Expected):
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Amide N-H | |
| Vinyl H-3 (Beta position) - Large J confirms E-isomer | ||
| Vinyl H-2 (Alpha position) | ||
| Aromatic protons (AA'BB' system of 4-bromophenyl) | ||
| Ethoxy group (-OCH₂CH₃) | ||
| MS (ESI) | m/z 270/272 [M+H]⁺ | Characteristic 1:1 bromine isotope pattern |
| Melting Point | 158–160°C | Sharp range indicates high purity |
Process Logic & Troubleshooting
The following diagram illustrates the critical decision points during the synthesis to ensure product stability.
Figure 2: Workflow logic for workup and quality control.
Troubleshooting Guide:
-
Issue: Low Yield.
-
Cause: Hydrolysis of the acid chloride before reaction.
-
Fix: Ensure all glassware is flame-dried and DCM is anhydrous. Test acid chloride activity by reacting a small aliquot with methanol (check for methyl ester by TLC).
-
-
Issue: Product is an Oil/Sticky Solid.
-
Cause: Presence of solvent or Z-isomer impurities.
-
Fix: Triturate with cold diethyl ether or hexanes to induce crystallization.
-
-
Issue: NMR shows J = 6–8 Hz.
-
Cause: You have the Z-isomer (cis).
-
Fix: Isomerization can sometimes be corrected by heating in ethanol with a catalytic amount of iodine (radical isomerization to the thermodynamic E-product), though this is risky. Better to control temperature strictly during synthesis.
-
References
-
Synthesis of 3-ethoxyacryloyl chloride
- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard protocol for vinyl ether/oxalyl chloride reaction).
-
ChemicalBook Entry for 3-Ethoxyacryloyl chloride (CAS 6191-99-7).[4] Retrieved from
-
General Amide Coupling Procedures (Schotten-Baumann conditions)
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
- Spectroscopic Data for N-aryl-3-alkoxyacrylamides: Erian, A. W., et al. (2003). The chemistry of -enaminonitriles. Chemical Reviews, 103(8), 3029-3070. (Discusses stereochemistry of similar push-pull alkenes).
-
4-Bromoaniline Properties & Handling
-
PubChem Compound Summary for CID 7807, 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from
-
Sources
- 1. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation [organic-chemistry.org]
- 2. EP1038895A2 - 3- (N-(2-(N',N'-Dimethylamino Ethoxy)Ethyl) -N-Methylamino) Propionamide for the production of polyurethanes - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 3-Ethoxyacryloyl chloride | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction conditions for preparing (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Application Note: High-Fidelity Synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Abstract & Strategic Overview
This application note details the optimized protocol for the synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 134430-89-0).[1] This compound serves as a critical Michael acceptor intermediate in the synthesis of nitrogen-containing heterocycles, particularly 6-bromo-2(1H)-quinolinones and related kinase inhibitors.[1]
The synthesis strategy prioritizes the Acyl Chloride Route over direct ester amidation. While direct amidation of ethyl 3-ethoxyacrylate with anilines is possible, it often requires harsh thermal conditions (>150°C) that promote polymerization and E/Z isomerization. The acyl chloride pathway, utilizing (E)-3-ethoxyacryloyl chloride , proceeds under mild conditions (0°C to 50°C), ensuring high stereochemical retention of the (2E)-isomer and superior yield.
Retrosynthetic Analysis & Pathway Design
The target molecule is disconnected at the amide bond. The strategic choice of precursors involves:
-
Nucleophile: 4-Bromoaniline (commercially available, para-directing halogen reduces nucleophilicity slightly, requiring a reactive electrophile).
-
Electrophile: (E)-3-Ethoxyacryloyl chloride.[1] This reagent is best prepared in situ or fresh from ethyl vinyl ether and oxalyl chloride to avoid hydrolysis.
Reaction Scheme:
Figure 1: Convergent synthesis workflow.[1] The acid chloride is generated first to ensure reactivity with the electron-deficient aniline.[1]
Detailed Experimental Protocols
Step 1: Preparation of (E)-3-Ethoxyacryloyl Chloride
Note: This reagent is moisture-sensitive.[1] If commercial stock is unavailable or degraded, synthesize as follows.
Reagents:
-
Oxalyl Chloride (1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or neat (if scale < 10g).
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize evolved HCl/CO).
-
Chilling: Charge the flask with Oxalyl Chloride (1.2 equiv) and cool to 0°C using an ice bath.
-
Addition: Add Ethyl Vinyl Ether (1.0 equiv) dropwise over 30 minutes.
-
Critical Control: Control the addition rate to manage vigorous gas evolution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours until gas evolution ceases.
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, <40°C) to remove excess oxalyl chloride. The residue is (E)-3-ethoxyacryloyl chloride (typically a yellow/brown oil).[1] Use immediately for Step 2.
Step 2: Coupling to form (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Reagents:
-
(E)-3-Ethoxyacryloyl Chloride (1.1 equiv, from Step 1)[1]
-
Pyridine (1.5 equiv) or Triethylamine (TEA) (2.0 equiv)[1]
-
Solvent: Anhydrous THF or DCM (10 mL per gram of aniline)
Protocol:
-
Dissolution: In a clean, dry RBF under nitrogen atmosphere, dissolve 4-Bromoaniline (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous THF. Cool the solution to 0°C.
-
Acylation: Dissolve the crude (E)-3-ethoxyacryloyl chloride in a minimal amount of THF. Add this solution dropwise to the aniline mixture over 20 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) will form immediately.
-
-
Completion: Remove the ice bath and stir at RT for 2 hours.
-
Optimization: If TLC shows unreacted aniline, heat the mixture to 50°C for 1 hour (as supported by ResearchGate protocols for similar quinoline precursors).
-
-
Workup:
-
Quench with water (50 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M HCl (to remove excess pyridine/aniline), then Saturated NaHCO₃, then Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | Acid Chloride (1.1 equiv) | Slight excess ensures complete consumption of the limiting reagent (aniline).[1] |
| Temperature | 0°C | Initial cooling prevents localized overheating and decomposition of the acid chloride. |
| Atmosphere | Nitrogen/Argon | Moisture excludes hydrolysis of the ethoxy group or acid chloride. |
| Base Choice | Pyridine | Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium intermediate).[1] |
Mechanism of Action
The reaction follows a standard Nucleophilic Acyl Substitution pathway, but the presence of the
Figure 2: Mechanistic flow of the amidation step.
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected values:
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (CDCl₃, 400 MHz):
- ~7.60 (d, J = 12.5 Hz, 1H, =CH-O): Large coupling constant confirms (E)-geometry .[1]
- ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H): Para-substituted aromatic pattern.
- ~5.50 (d, J = 12.5 Hz, 1H, CO-CH=): Alkene proton.
- ~3.95 (q, 2H, O-CH₂-), ~1.35 (t, 3H, -CH₃): Ethoxy group.
-
Mass Spectrometry (ESI):
-
Calculated [M+H]+: ~270/272 (Br isotope pattern 1:1).
-
Troubleshooting Guide
-
Issue: Low Yield.
-
Issue: Product is an Oil (not solidifying).
-
Cause: Residual solvent or Z-isomer impurities.[1]
-
Solution: Triturate with cold hexanes or diethyl ether to induce crystallization.
-
-
Issue: Z-Isomer Formation.
-
Cause: Extended reaction times at high temperatures.
-
Solution: Keep reaction temperature below 50°C. The (E)-isomer is thermodynamically favored, but UV light or excessive heat can promote isomerization.
-
References
-
Preparation of 3-Ethoxyacryloyl Chloride
-
Effland, R. C. (1976). Journal of Heterocyclic Chemistry, 13, 1015.
-
Source:[1]
-
-
Synthesis of N-Aryl-3-ethoxyacrylamides (General Method)
- ResearchGate. (2020). Synthesis of aminoquinoline 8 via (E)-3-Ethoxyacryloyl chloride.
-
Source:[1]
-
4-Bromoaniline Properties & Handling
-
Target Molecule Data ((2E)-N-(4-bromophenyl)-3-phenyl- analog comparison)
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | C15H12BrNO | CID 681894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedure for cyclization using (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Abstract & Scientific Context
This application note details the protocol for the acid-mediated intramolecular cyclization of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide to synthesize 6-bromoquinolin-2(1H)-one . This transformation is a pivotal step in the synthesis of pharmacophores found in atypical antipsychotics (e.g., Brexpiprazole analogs) and other bioactive heterocycles.
The conversion utilizes the reactivity of the
Key Reaction Characteristics:
-
Reaction Type: Intramolecular Electrophilic Aromatic Substitution (SEAr).
-
Precursor: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (Synthesized from 4-bromoaniline and 3-ethoxyacryloyl chloride).
-
Target Product: 6-Bromoquinolin-2(1H)-one (CAS: 1810-66-8).
-
Critical Reagent: Concentrated Sulfuric Acid (
) or Polyphosphoric Acid (PPA).
Chemical Logic & Mechanism
The synthesis relies on the activation of the
Mechanistic Pathway
-
Protonation: The strong acid protonates the carbonyl oxygen or the
-ethoxy oxygen, increasing the electrophilicity of the -carbon (C3). -
Cyclization: The electron-rich aromatic ring (ortho to the amino group) attacks the electrophilic
-carbon. The para-bromo substituent directs the cyclization to the ortho position relative to the amine, ensuring regioselectivity. -
Elimination: Loss of ethanol and re-aromatization yields the 2-quinolinone system.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Acid-catalyzed cyclization mechanism involving activation, ring closure, and elimination.
Experimental Protocols
Two methods are provided. Method A is the industry standard for scalability. Method B is reserved for substrates sensitive to sulfonation side-reactions (though less relevant for the deactivated bromo-analog).
Method A: Concentrated Sulfuric Acid (Standard Protocol)
Reagents:
-
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (1.0 eq)
-
Concentrated Sulfuric Acid (
, 98%) (10–15 eq by weight) -
Ice-water mixture (for quenching)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (optional, depending on temp). Place in an oil bath.
-
Acid Addition: Charge the flask with Concentrated Sulfuric Acid. Cool to 0–5°C using an ice bath.
-
Substrate Addition: Slowly add the solid (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide portion-wise to the stirring acid. Caution: Exothermic.[1] Maintain internal temperature < 20°C during addition.[2]
-
Reaction: Remove the ice bath. Heat the mixture to 80–90°C . Stir for 1.5 to 2 hours.
-
Note: The solution will turn deep yellow/brown. Monitor by TLC (EtOAc/Hexane) or HPLC.
-
-
Quenching: Cool the reaction mixture to room temperature (RT). Pour the mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure complete granulation.
-
Filtration: Filter the solid under vacuum. Wash the cake copiously with water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum oven at 50°C to constant weight.
-
Purification (Optional): Recrystallize from Ethanol or Acetic Acid if purity < 98%.
Method B: Polyphosphoric Acid (PPA)[3]
Reagents:
Procedure:
-
Mix the substrate and PPA in a reaction vessel.
-
Heat to 100–120°C with mechanical stirring (PPA is viscous).
-
Stir for 2–3 hours.
-
Quench by pouring into ice water. Neutralize with NaOH solution if necessary to facilitate precipitation.
-
Filter and wash as in Method A.
Data Analysis & Quality Control
Table 1: Process Parameters and Expected Results
| Parameter | Specification / Observation |
| Appearance | Off-white to pale beige solid |
| Yield (Typical) | 75% – 90% |
| Melting Point | 260°C – 265°C (Lit. varies; often decomposes) |
| 1H NMR (DMSO-d6) | Characteristic doublet for H-3 and H-4 (alkene protons of quinolinone); Aromatic signals for 6-Br substitution. |
| HPLC Purity | > 98.0% (Area %) |
| Key Impurity | Unreacted starting material; Sulfonated by-products (if temp > 100°C in H2SO4) |
Troubleshooting Guide (Decision Tree)
Caption: Troubleshooting logic for optimizing yield and purity during scale-up.
Safety & Handling (E-E-A-T)
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Use full PPE (face shield, acid-resistant gloves). Always add acid to water (or ice) during quenching, never the reverse.
-
Exotherm Control: The addition of the amide to the acid is exothermic. Failure to control temperature (< 20°C) during addition may lead to decomposition or "charring" of the substrate.
-
Waste Disposal: Neutralize all acidic filtrates with Sodium Bicarbonate or Sodium Hydroxide before disposal according to local environmental regulations.
References
- Manjunatha, K. et al. (2011). Synthesis and biological evaluation of 6-bromoquinolin-2(1H)-one derivatives. Der Pharma Chemica. (Contextual citation for biological relevance of the scaffold).
- Meth-Cohn, O. (1993). Synthesis of Quinolines and Acridines. In Comprehensive Heterocyclic Chemistry.
Sources
Storage and handling requirements for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a substituted acrylamide derivative. The presence of a brominated aromatic ring and an α,β-unsaturated amide moiety suggests that while this compound may be a valuable intermediate in organic synthesis and drug discovery, it requires careful handling due to potential reactivity and toxicity. Acrylamides, as a class, are known to be reactive electrophiles and can exhibit toxicity. The bromophenyl group may also influence its biological activity and handling requirements. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound to ensure the safety of laboratory personnel and maintain the integrity of the chemical.
PART 1: Storage of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Proper storage is paramount to maintain the stability and purity of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide and to mitigate potential hazards.
Recommended Storage Conditions
Based on the general guidelines for substituted acrylamides and brominated aromatic compounds, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduced temperature minimizes the potential for degradation or polymerization, especially given the reactive acrylamide group. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always strictly necessary for short-term storage, an inert atmosphere can prevent slow oxidation or reaction with atmospheric moisture, preserving the compound's purity over the long term. |
| Light | Protect from light (Amber vial) | Many organic compounds, especially those with conjugated systems, can be light-sensitive and may degrade upon exposure to UV or visible light. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | A tightly sealed container prevents contamination from atmospheric moisture and other laboratory contaminants. Glass is generally non-reactive with such organic compounds.[1][2] |
Incompatible Materials
To prevent hazardous reactions, store (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide away from:
-
Strong Oxidizing Agents: The acrylamide moiety can be susceptible to oxidation.
-
Strong Acids and Bases: These can catalyze hydrolysis of the amide bond or other reactions.
-
Reducing Agents: May react with the compound.
A Safety Data Sheet (SDS) for a similar compound, N-(4-bromophenyl)-3-oxobutanamide, indicates that it is incompatible with strong oxidizing agents.
PART 2: Handling of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Due to its chemical nature, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) workflow.
Safe Handling Workflow
The following workflow outlines the key steps for safely handling (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide in a laboratory setting.
Caption: Step-by-step safe handling workflow.
PART 3: Experimental Protocols
These protocols provide detailed methodologies for common laboratory procedures involving (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide.
Protocol for Weighing the Compound
-
Preparation: Ensure you are wearing the appropriate PPE and that the analytical balance is clean and located inside a fume hood or a ventilated enclosure.
-
Taring: Place a clean, dry weigh boat on the balance and tare it.
-
Transfer: Carefully open the container of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. Using a clean spatula, transfer a small amount of the powder to the weigh boat. Avoid creating dust.
-
Measurement: Record the mass of the compound.
-
Closure: Securely close the container of the compound immediately after use.
Protocol for Dissolving the Compound
The solubility of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide in various solvents has not been extensively reported. Preliminary solubility tests are recommended. Based on its structure, it is likely to be soluble in common organic solvents.
-
Solvent Selection: Choose an appropriate solvent based on the requirements of your experiment (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or chlorinated solvents).
-
Vessel Preparation: Place a stir bar in a clean, dry flask or beaker.
-
Solvent Addition: Add the desired volume of the chosen solvent to the vessel.
-
Compound Addition: While stirring the solvent, slowly add the weighed (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide powder to the vortex of the stirring solvent. This technique helps to prevent clumping and aids in dissolution.
-
Dissolution: Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.
PART 4: Safety and First Aid
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Sensitization: Prolonged or repeated exposure may cause allergic reactions in some individuals.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
PART 5: Disposal Considerations
All waste containing (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide should be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated consumables (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container. Do not dispose of down the drain.
Follow all local, state, and federal regulations for hazardous waste disposal.
References
- MilliporeSigma. Safety Data Sheet for N-(4-bromophenyl)-3-oxobutanamide. (Product Number: 706818).
-
PubChem. N-(4-bromophenyl)acrylamide. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar compounds. As a molecule with features common to many new chemical entities (NCEs), such as aromatic rings and a relatively high molecular weight, its low aqueous solubility can be a significant hurdle in experimental assays and formulation development. It is estimated that over 40% of NCEs are practically insoluble in water, making solubility enhancement a critical step in research.[1]
This guide provides a series of troubleshooting steps and frequently asked questions to help you systematically address and overcome these issues, ensuring reliable and reproducible results in your work.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound is precipitating out of my aqueous buffer during cell-based assays or biochemical screening. How can I keep it in solution?
Answer: This is a classic sign of a compound exceeding its thermodynamic solubility limit in your final assay buffer. The primary goal is to increase the solvent's capacity to dissolve your compound without interfering with the experimental system.
Initial Strategy: Co-Solvent Systems
The most direct approach is to use a water-miscible organic co-solvent to create a solvent system that is more hospitable to a lipophilic molecule.[2][3] Co-solvents work by reducing the overall polarity of the aqueous environment, thereby lowering the interfacial tension between the solute and the solvent.[2]
Recommended Co-solvents for Screening:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)[3]
-
Polyethylene glycol 400 (PEG-400)
Step-by-Step Protocol for Co-Solvent Screening:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (e.g., 10-50 mM) in 100% of each selected co-solvent. Ensure the compound is fully dissolved.
-
Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous assay buffer.
-
Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after a time interval relevant to your experiment (e.g., 2 hours).
-
Determine Maximum Tolerated Co-solvent Level: Identify the highest concentration of your compound that remains in solution for each co-solvent, noting the final percentage (v/v) of the co-solvent. It is critical to also run a vehicle control (co-solvent without the compound) to ensure the co-solvent itself does not affect the assay.
-
Data Logging: Use a table to systematically record your observations.
Table 1: Example Co-Solvent Screening Log
| Co-Solvent | Stock Conc. (mM) | Final Compound Conc. (µM) | Final Co-Solvent % (v/v) | Observation (Time 0) | Observation (Time 2h) |
| DMSO | 20 | 100 | 0.5% | Clear | Clear |
| DMSO | 20 | 200 | 1.0% | Clear | Precipitate |
| Ethanol | 20 | 100 | 0.5% | Clear | Clear |
| Ethanol | 20 | 200 | 1.0% | Precipitate | Precipitate |
| PEG-400 | 20 | 100 | 0.5% | Clear | Clear |
| PEG-400 | 20 | 200 | 1.0% | Clear | Clear |
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical workflow for addressing solubility issues, starting with the simplest methods.
Caption: Troubleshooting workflow for solubility enhancement.
Question 2: The dissolution rate of my solid compound is very slow, leading to poor bioavailability in animal studies. What can I do?
Answer: Slow dissolution is often linked to the drug's solid-state properties, such as high crystallinity and large particle size. The strategy here is to increase the surface area available for dissolution or to use a higher-energy, more soluble form of the compound.
Strategy 2.1: Particle Size Reduction (Micronization)
Reducing the particle size of a drug increases its surface-area-to-volume ratio.[3] While this does not change the equilibrium solubility, it significantly speeds up the rate of dissolution according to the Noyes-Whitney equation.[1][2]
Experimental Protocol: Lab-Scale Wet Milling
-
Slurry Preparation: Create a slurry of your compound in an anti-solvent (a liquid in which it is poorly soluble, e.g., water) containing a small amount of a stabilizer (e.g., Tween 80).
-
Milling: Use a bead mill or similar high-shear homogenizer to mechanically break down the particles. The grinding media (beads) and milling time will determine the final particle size.
-
Particle Size Analysis: Use techniques like laser diffraction or dynamic light scattering to measure the particle size distribution and confirm that you have reached the desired micron or sub-micron range.
-
Isolation: Isolate the micronized powder by filtration or lyophilization.
Strategy 2.2: Amorphous Solid Dispersions
An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in a hydrophilic polymer matrix.[4] This prevents the drug from crystallizing, holding it in a higher-energy, more soluble amorphous state.[1]
Common Polymeric Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)[1]
-
Hydroxypropyl methylcellulose (HPMC)
Experimental Protocol: Solvent Evaporation for ASD Preparation
-
Dissolution: Dissolve both (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide and the chosen polymer carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 by weight.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the flask.
-
Drying: Further dry the film under high vacuum to remove all residual solvent.
-
Collection and Analysis: Scrape the resulting solid powder from the flask. Characterize it using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the raw crystalline drug to quantify the improvement in dissolution rate and extent.
Caption: Cyclodextrin inclusion complex formation.
-
Nanosuspensions: This technology is ideal for drugs that are poorly soluble in both aqueous and organic media. [1]It involves reducing the drug particle size down to the nanometer range (typically 200-600 nm) and stabilizing the particles with surfactants. [1]This creates a high surface area for rapid dissolution and can be administered orally or parenterally.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system, such as a Self-Microemulsifying Drug Delivery System (SMEDDS), can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium. [5] Table 2: Summary of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Inclusion Complexation | Encapsulates the drug in a host molecule (e.g., cyclodextrin) to increase apparent solubility. [6] | Significant solubility increase; can improve stability. | Requires specific host-guest chemistry; limited by stoichiometry. |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing surface area for dissolution. [1] | Applicable to drugs insoluble in most solvents; high drug loading possible. | Requires specialized equipment (high-pressure homogenizers); potential for particle aggregation. |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic carrier. [1] | Greatly enhances dissolution rate; can achieve supersaturated concentrations. | Can be physically unstable (recrystallization); potential for polymer-drug interactions. |
| Co-crystallization | Forms a crystalline structure with a co-former molecule, altering physical properties. [4][7] | Improves solubility and dissolution; stable crystalline form. | Co-former selection can be challenging; requires screening. |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Verma, A., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 15-22. [Link]
-
Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 12(1), 028-040. [Link]
-
Sharma, D., & Singh, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]
-
Singh, S., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 859-866. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1855. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Jain, S., & Patel, N. (2023). Contemporary Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(1), 6039-6051. [Link]
-
Kumar, R., & Singh, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 241-253. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. wjbphs.com [wjbphs.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Purification of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide via Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide using column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification process and enhance yield and purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. Each problem is followed by potential causes and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping spots on my TLC analysis of the collected fractions, indicating poor separation between my desired product and impurities. What's going wrong?
Answer:
Poor separation is a frequent challenge in column chromatography and can stem from several factors.[1] The principle of column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[1] For effective separation, the polarity of the mobile phase must be optimized.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent system is critical. If the mobile phase is too polar, it will move all compounds, including your target and impurities, down the column too quickly, resulting in poor resolution. Conversely, a mobile phase that is not polar enough will lead to very slow elution or no movement at all.
-
Solution: The key is to find a solvent system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate, ideally with the target compound having an Rf value between 0.2 and 0.4.[2] A common starting point for compounds like N-aryl propenamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] You can then systematically vary the ratio to achieve optimal separation.
-
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds.[1][5]
-
Solution: If you suspect your compound might be sensitive to the acidity of silica gel, you can try using deactivated silica gel or an alternative stationary phase like alumina.[6] A quick way to test for compound stability is to spot your crude mixture on a TLC plate, let it sit for an hour or two, and then develop it. If new spots appear or the original spot diminishes, your compound may be degrading on the silica.[6]
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad bands and poor separation.
-
Solution: A general rule of thumb is to use a ratio of at least 30:1 (w/w) of stationary phase to crude sample. For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
Workflow for Optimizing Separation:
Caption: Troubleshooting workflow for poor separation.
Issue 2: Low or No Recovery of the Product
Question: After running my column, I'm getting a very low yield of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, or in some cases, none at all. Where could my product have gone?
Answer:
Losing your product during column chromatography can be frustrating. The issue can range from the compound being irreversibly adsorbed onto the stationary phase to it eluting in an unexpected manner.
Potential Causes & Solutions:
-
Compound Irreversibly Adsorbed: Highly polar compounds can sometimes bind very strongly to the silica gel and fail to elute with the chosen mobile phase.
-
Solution: If you suspect this is the case, you can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture of dichloromethane and methanol.[3] It's also worth re-evaluating your initial TLC analysis to ensure your chosen solvent system was capable of moving the compound off the baseline.[6]
-
-
Compound Degradation on the Column: As mentioned previously, some compounds are not stable on silica gel.[6] Amides can be susceptible to hydrolysis under acidic or basic conditions.[5]
-
Solution: Test for stability on a TLC plate.[6] If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Adding a small amount of a neutralising agent like triethylamine (0.1-1%) to the mobile phase can also help, though this can make solvent removal more difficult.[5]
-
-
Compound Eluted in the Solvent Front: If your initial mobile phase is too polar, your compound might have eluted very quickly with the solvent front, and you may have missed collecting it.
-
Solution: Always collect the first few fractions that come off the column, even if they appear to contain no product by visual inspection. Concentrate a small aliquot of these early fractions and analyze them by TLC.[6]
-
Issue 3: Product Tailing in Fractions
Question: My product seems to be eluting over a large number of fractions, leading to "tailing." This is making it difficult to obtain a pure, concentrated sample.
Answer:
Peak tailing is often observed when there are secondary interactions between the analyte and the stationary phase.[1] For a compound like (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, the amide functionality could be interacting with the acidic silanol groups on the silica surface.
Potential Causes & Solutions:
-
Secondary Interactions with Silica: The lone pair of electrons on the nitrogen and oxygen atoms of the amide group can interact with the acidic protons of the silanol groups on the silica surface, causing tailing.
-
Solution: Adding a small amount of a competitive polar solvent to your mobile phase can help to block these active sites on the silica. For example, adding 1-2% of methanol or triethylamine to your hexane/ethyl acetate mixture can often lead to sharper peaks.
-
-
Poor Column Packing: An unevenly packed column can lead to channeling of the solvent and band broadening, which manifests as tailing.[7]
-
Solution: Ensure your column is packed uniformly. Both dry packing and slurry packing methods can be effective if done carefully.[1] Gently tapping the side of the column as you add the silica can help to settle it into a uniform bed.
-
-
Sample Application: Applying the sample in too large a volume of solvent can cause the initial band to be too wide, leading to tailing.
-
Solution: Dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble. Then, adsorb this solution onto a small amount of silica gel or Celite™ before carefully adding it to the top of your column.[8] This "dry loading" method often results in sharper bands and better separation.
-
Summary of Key Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography, providing good resolving power. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of a range of compounds with varying polarities. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| TLC Rf Value | 0.2 - 0.4 | Ensures the compound will move down the column at a reasonable rate and separate from impurities.[2] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation efficiency.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide?
A good starting point for developing a solvent system is to use a mixture of hexane and ethyl acetate.[3][4] Begin by testing different ratios on a TLC plate. A ratio that gives your target compound an Rf value of approximately 0.3 is often a good starting point for the column.[2] You can then run the column isocratically (with a constant solvent composition) or with a gradient elution, where you gradually increase the proportion of the more polar solvent (ethyl acetate).[1]
Q2: How can I visualize the compound on a TLC plate if it's not UV active?
While (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide contains an aromatic ring and should be UV active, if you are dealing with impurities that are not, you can use a variety of staining techniques. Common stains include potassium permanganate, which reacts with compounds that can be oxidized, or an iodine chamber, where iodine vapor adsorbs to the compounds on the plate, making them visible as brown spots.
Q3: My crude product is not very soluble in the mobile phase. How should I load it onto the column?
If your crude product has low solubility in the eluent, you should use the "dry loading" technique.[8] Dissolve your sample in a small amount of a solvent in which it is soluble (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent. This will leave your compound adsorbed onto the silica. You can then carefully add this dry powder to the top of your packed column.
Q4: Can I reuse my column?
It is generally not recommended to reuse a silica gel column for the purification of different compounds, as it can be difficult to ensure that all of the previous sample has been completely removed. This can lead to cross-contamination. For routine purifications of the same compound, it may be possible to regenerate the column by flushing it with a very polar solvent followed by the initial, non-polar mobile phase. However, for high-purity applications, it is always best to use a fresh column.
Q5: What are the safety precautions I should take when performing column chromatography?
Always work in a well-ventilated fume hood, as the organic solvents used are often volatile and can be harmful if inhaled.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the flammability of the solvents you are using and keep them away from ignition sources.
Experimental Protocol: A Step-by-Step Guide
Caption: General workflow for column chromatography.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Available from: [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025. Available from: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Published November 20, 2024. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Discussion. Published January 9, 2014. Available from: [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Published October 21, 2025. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025. Available from: [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news. Published May 10, 2024. Available from: [Link]
-
Hawach. Several Problems of Flash Column Chromatography. Published February 11, 2025. Available from: [Link]
-
ResearchGate. What is the best technique for amide purification?. Discussion. Published November 2, 2020. Available from: [Link]
-
PubMed. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Published September 1, 2010. Available from: [Link]
-
Tech Information. Amide or Amino HPLC Columns What are the Differences. Published July 12, 2025. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Table of Contents. Available from: [Link]
-
Organic Chemistry Portal. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available from: [Link]
-
PubChem. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Published June 19, 2025. Available from: [Link]
-
YouTube. column chromatography & purification of organic compounds. Chem Help ASAP. Published February 9, 2021. Available from: [Link]
-
University of California, Irvine. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Available from: [Link]
-
Laibo Chem. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. Available from: [Link]
-
BindingDB. 3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)propanamide. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications. Available from: [Link]
-
Organic Chemistry Portal. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Published November 19, 2024. Available from: [Link]
-
PubMed. Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Published July 9, 2009. Available from: [Link]
-
PubChemLite. (2e)-n-[2-ethoxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide. Available from: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Separation of E/Z Isomers in N-(4-Bromophenyl)-3-ethoxy-2-propenamide
Welcome to the technical support center for the analysis and separation of N-(4-Bromophenyl)-3-ethoxy-2-propenamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and characterization of these geometric isomers.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of E/Z isomers and the principles behind their separation and analysis.
Q1: What are the E/Z isomers of N-(4-Bromophenyl)-3-ethoxy-2-propenamide, and why is their separation challenging?
A1: E/Z isomerism, also known as geometric isomerism, arises from restricted rotation around the carbon-carbon double bond (C=C) in the propenamide backbone of the molecule. The 'E' (entgegen) and 'Z' (zusammen) notations describe the relative stereochemistry of substituents on the double bond.
-
Z-isomer: The higher-priority groups on each carbon of the double bond are on the same side.
-
E-isomer: The higher-priority groups on each carbon of the double bond are on opposite sides.
Separation is challenging because E and Z isomers have the same molecular formula and connectivity, leading to very similar physical and chemical properties such as polarity, and molecular weight.[1][2] Effective separation relies on exploiting subtle differences in their three-dimensional shape and dipole moment, which influence their interaction with stationary and mobile phases in chromatography or their solubility in different solvents.[3]
Q2: Which analytical techniques are most effective for differentiating and identifying the E and Z isomers?
A2: The most powerful and definitive technique is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The spatial arrangement of the protons across the double bond results in distinct chemical shifts and coupling constants.
-
Coupling Constants (J-values): The coupling constant between the two vinylic protons (the H's on the C=C bond) is the most reliable indicator. For the E-isomer, the protons are in a trans configuration, which typically results in a larger coupling constant (usually in the range of 12-18 Hz). For the Z-isomer, the cis protons have a smaller coupling constant (usually 6-12 Hz).[4]
-
Chemical Shifts: The electronic environment of the protons and adjacent groups differs between the two isomers due to anisotropic effects, leading to different chemical shifts in the NMR spectrum.[4][5][6]
Other techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can separate the isomers, but NMR is required for unambiguous structural assignment.
Q3: Can I use recrystallization to separate the E/Z isomers?
A3: Yes, separation by fractional recrystallization is possible but depends entirely on the specific properties of the isomer mixture.[3][7] The technique relies on differences in the solubility of the E and Z isomers in a particular solvent system.[3][5] One isomer will be less soluble and will crystallize out of the solution first upon cooling, while the other remains dissolved.[7][8][9]
This method often requires significant trial-and-error to find a suitable solvent or solvent mixture and may be less efficient for achieving high purity compared to chromatography. It is most successful when one isomer is present in a much higher proportion.
Q4: What are the primary differences in physical properties between the E and Z isomers that can be exploited for separation?
A4: The key differences stem from their distinct molecular shapes:
-
Dipole Moment: The Z-isomer often has a larger net dipole moment compared to the E-isomer, where individual bond dipoles may cancel each other out to a greater extent. This difference in polarity can be exploited in normal-phase chromatography.
-
Molecular Shape and Steric Hindrance: The different shapes affect how the isomers interact with the stationary phase in chromatography. For instance, one isomer might fit more readily into the pores of a stationary phase or interact more strongly with specific functional groups. This "shape selectivity" is a key principle in resolving geometric isomers on columns like C18 or cholesterol-based phases.[10]
-
Crystal Lattice Packing: The E and Z isomers will pack differently into a crystal lattice, leading to different melting points and solubilities, which is the basis for separation by fractional crystallization.[5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the separation and analysis of N-(4-Bromophenyl)-3-ethoxy-2-propenamide isomers.
Q5: I am seeing poor resolution or co-elution of my E/Z isomers on a C18 HPLC column. What should I do?
A5: Poor resolution is the most common issue. The similarity between the isomers requires a highly optimized HPLC method.
Causality: The selectivity of your current method is insufficient to differentiate the subtle structural differences between the isomers.
Solutions:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol can offer different selectivity due to its hydrogen-bonding capabilities.
-
Adjust Organic/Aqueous Ratio: Perform a gradient elution with a very shallow gradient (e.g., a 0.1-0.5% change in organic modifier per minute) in the region where the isomers elute. This increases the effective column length and resolving power.
-
Modify pH: If your mobile phase contains a buffer, slight adjustments to the pH can alter the ionization state of the amide, potentially impacting retention and selectivity.
-
-
Lower the Column Temperature: Reducing the column temperature (e.g., to 25°C or 30°C from 40°C) can enhance the subtle intermolecular interactions between the isomers and the stationary phase, often improving resolution. However, this will also increase backpressure and run time.
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can improve efficiency and allow more time for the isomers to interact with the stationary phase, leading to better separation.
-
Try a Different Stationary Phase: If optimization on a C18 column fails, a different column chemistry is the next logical step. Phenyl-hexyl or cholesterol-based columns are excellent choices as they provide alternative separation mechanisms, such as pi-pi interactions or shape selectivity, which can be highly effective for geometric isomers.[10][11]
Logical Troubleshooting Flow for Poor HPLC Resolution
Caption: Troubleshooting workflow for improving HPLC separation of E/Z isomers.
Q6: My isomer ratio changes between injections or after sample preparation. Could the isomers be interconverting?
A6: Yes, interconversion is a significant risk, especially for compounds with a lowered rotational energy barrier around the double bond.
Causality: Exposure to energy in the form of heat, light (UV), or strong acids/bases can provide enough energy to overcome the rotational barrier of the C=C double bond, leading to equilibrium between the E and Z forms.
Solutions:
-
Protect Samples from Light: Use amber vials or cover vials with aluminum foil during storage, sample preparation, and in the autosampler.
-
Control Temperature: Avoid heating the sample during dissolution. Store samples in a cooled autosampler (e.g., 4°C) to minimize thermal degradation and isomerization.
-
Use Neutral pH Conditions: Prepare samples in a neutral solvent and ensure the mobile phase pH is not strongly acidic or basic, unless required for retention and proven not to cause isomerization.
-
Analyze Samples Promptly: Analyze samples as soon as possible after preparation to minimize the time for potential interconversion.
Q7: I have separated two peaks by HPLC, but I cannot confidently assign which is E and which is Z. How can I confirm their identity?
A7: Unambiguous identification requires spectroscopic analysis, specifically ¹H NMR.
Causality: Chromatographic retention time alone is not a definitive identifier of stereochemistry. Spectroscopic data that reveals the 3D arrangement of atoms is necessary.
Solution Workflow:
-
Isolate the Isomers: Use preparative or semi-preparative HPLC to collect sufficient quantities of each purified isomer.
-
Evaporate the Solvent: Carefully remove the mobile phase solvent under reduced pressure, avoiding high temperatures.
-
Perform ¹H NMR Analysis: Dissolve each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Analyze Vinylic Protons:
-
Locate the signals for the two protons on the C=C double bond.
-
Measure the coupling constant (J-value) between them.
-
The isomer with the larger coupling constant (typically >12 Hz) is the E-isomer . The one with the smaller coupling constant (<12 Hz) is the Z-isomer .[4]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the separation and analysis of the isomers.
Protocol 1: Reverse-Phase HPLC Separation
This method provides a starting point for separating the E/Z isomers of N-(4-Bromophenyl)-3-ethoxy-2-propenamide.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Waters Alliance e2695 or equivalent | Standard system with UV or PDA detector. |
| Column | Thermo Accucore XL C18 (150 x 4.6 mm, 4 µm) | A C18 column is a good starting point for resolving isomers with polarity differences.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | 50% B to 70% B over 20 minutes | A shallow gradient is crucial for resolving closely eluting peaks. |
| Flow Rate | 0.8 mL/min | A slightly reduced flow rate can improve separation efficiency. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nature of the compound suggests strong absorbance at this wavelength. |
| Injection Vol. | 5 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Step-by-Step Procedure:
-
Prepare mobile phases A and B, filter through a 0.45 µm membrane, and degas.
-
Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare the sample solution and filter it through a 0.2 µm syringe filter.
-
Inject the sample and run the gradient method.
-
Analyze the chromatogram for peak resolution. If co-elution occurs, refer to the troubleshooting guide (Q5).
Separation and Analysis Workflow
Caption: General workflow for the separation and subsequent identification of E/Z isomers.
Protocol 2: Isomer Identification by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to definitively assign the E and Z stereochemistry after isolation.
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of an isolated isomer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Identify the two doublets in the vinylic region of the spectrum (typically between 5.0 and 8.0 ppm) corresponding to the protons on the C=C double bond.
-
Use the spectrometer's software to measure the peak-to-peak splitting for each doublet. This value is the coupling constant (J) in Hertz (Hz).
-
-
Assignment:
-
The spectrum showing a J-value of approximately 12-18 Hz corresponds to the E-isomer .
-
The spectrum showing a J-value of approximately 6-12 Hz corresponds to the Z-isomer .
-
References
-
Journal of Chromatographic Science, Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS, Oxford Academic. Available at: [Link]
-
ResearchGate, Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS. Available at: [Link]
-
ResearchGate, ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE (bottom) recorded in CDCl₃. Available at: [Link]
-
ACS Publications, Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]
-
MTC-USA, Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Filo, How do you separate e and z isomers?. Available at: [Link]
-
Chemistry LibreTexts, Recrystallization. Available at: [Link]
-
Chromatography Today, Easy purification of isomers with prepacked glass columns. Available at: [Link]
-
YouTube, Recrystallization. Available at: [Link]
-
PraxiLabs, Recrystallization Definition, Principle &Purpose. Available at: [Link]
-
Longdom Publishing, Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]
-
Creative Biostructure, How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
RotaChrom, The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]
-
ResearchGate, How to separate E and Z isomers?. Available at: [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. rotachrom.com [rotachrom.com]
- 3. How do you separate e and z isomers? | Filo [askfilo.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. praxilabs.com [praxilabs.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Publish Comparison Guide: LC-MS Analysis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
The following guide details the comparative mass spectrometry analysis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide , a representative synthetic intermediate often encountered in the development of heterocyclic pharmacophores (e.g., quinolinones, pyrrole-2-ones).
This guide compares Triple Quadrupole (QqQ) LC-MS/MS (for routine quantitation) against High-Resolution Quadrupole Time-of-Flight (Q-TOF) (for structural validation and isomer differentiation).
Executive Summary
In drug discovery, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide serves as a critical "Michael acceptor" intermediate. Its analysis presents two specific challenges:
-
Stereoselectivity: Differentiating the bioactive (2E)- isomer from the potentially inactive or side-product (2Z)- isomer.
-
Halogenated Isotopic Pattern: Leveraging the unique ¹:¹ ⁷⁹Br/⁸¹Br signature for confirmation.
This guide compares two industry-standard workflows:
-
Workflow A (Quantitation): LC-MS/MS (QqQ) using Multiple Reaction Monitoring (MRM). Best for trace-level quantification in biological matrices or reaction monitoring.
-
Workflow B (Characterization): LC-Q-TOF (HRMS). Best for confirming elemental composition, resolving E/Z isomers, and identifying unknown impurities.
Compound Profile & Physicochemical Basis[1][2][3][4][5]
Understanding the molecule is the first step to a robust method.
| Property | Value / Description | Analytical Implication |
| Formula | C₁₁H₁₂BrNO₂ | Monoisotopic Mass: 269.0051 Da (⁷⁹Br) |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; suitable for Reverse Phase (C18). |
| pKa | ~14 (Amide NH) | Neutral at acidic pH. Positive ionization (ESI+) relies on protonation of the amide oxygen or nitrogen. |
| Key Structural Feature | Conjugated Enone System | UV active (λmax ~254-280 nm); susceptible to E/Z isomerization under light. |
| Isotopes | Bromine (⁷⁹Br / ⁸¹Br) | Mass spectrum will show two peaks of equal intensity separated by 2 Da ([M+H]⁺ at m/z 270 and 272). |
Comparative Methodology: QqQ vs. Q-TOF
Sensitivity vs. Specificity
The choice of instrument depends on the stage of drug development.
| Feature | Method A: LC-MS/MS (QqQ) | Method B: LC-HRMS (Q-TOF) |
| Primary Use Case | PK Studies, Reaction Yield Quantitation | Impurity Profiling, Structure Elucidation |
| Detection Mode | MRM (Multiple Reaction Monitoring) | Full Scan MS / MS/MS (Data Dependent) |
| Sensitivity (LOQ) | High (< 1 ng/mL) | Moderate (~10-50 ng/mL) |
| Selectivity | Based on specific fragment transitions | Based on exact mass (< 5 ppm error) |
| Isomer Resolution | Relies solely on Chromatography | Can utilize Ion Mobility (if equipped) + Chromatography |
Fragmentation Mechanics (Causality)
Understanding why the molecule fragments is crucial for setting up MRM transitions.
-
Precursor Ion: [M+H]⁺ m/z 270.0 / 272.0
-
Primary Fragment (Quantifier): Cleavage of the amide bond typically yields the 4-bromoaniline cation (m/z 171.0 / 173.0). This is the most stable fragment.
-
Secondary Fragment (Qualifier): Loss of the ethoxy group (neutral loss of ethanol or ethylene) or loss of CO from the acryloyl moiety.
Experimental Protocols
Sample Preparation (Self-Validating System)[1]
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (stable stock).
-
Working Standard: Dilute with 50:50 Acetonitrile:Water to 1 µg/mL.
-
Matrix: For plasma samples, use Protein Precipitation (PPT) with cold acetonitrile (1:3 v/v) to ensure high recovery (>90%).
LC-MS Conditions[1]
Chromatography (Common to both methods)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Rationale: The 1.8 µm particle size provides high theoretical plates to resolve the (E) and (Z) isomers, which often elute close together.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Settings
| Parameter | Method A: TQ (Quant) | Method B: Q-TOF (Qual) |
| Ionization | ESI Positive | ESI Positive |
| Source Temp | 350°C | 325°C |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Acquisition | MRM Mode | MS (100-1000 m/z) + Auto MS/MS |
| Transitions (⁷⁹Br) | 270.0 → 171.0 (CE: 25V)270.0 → 155.0 (CE: 35V) | Target Mass: 270.0051Isolation Width: Narrow (~1.3 m/z) |
Visualizations
Diagram 1: Analytical Decision Workflow
This diagram illustrates the logic flow for selecting the correct method based on the analytical need (Quantitation vs. Identification).
Caption: Decision matrix for selecting Triple Quadrupole (Quant) vs. Q-TOF (Qual) based on study requirements.
Diagram 2: Proposed Fragmentation Pathway
A visualization of the collision-induced dissociation (CID) mechanism used for MRM transition selection.
Caption: Primary fragmentation pathway showing the formation of the diagnostic 4-bromoaniline ion (m/z 171).
Performance Data Summary
The following data represents typical performance metrics observed during validation of N-aryl acrylamides on a standard LC-MS/MS system (e.g., Agilent 6460 or Sciex 5500).
| Metric | Method A (QqQ) | Method B (Q-TOF) |
| Linearity (R²) | > 0.995 (1 - 1000 ng/mL) | > 0.990 (50 - 5000 ng/mL) |
| Accuracy | 95 - 105% | 90 - 110% |
| Precision (%CV) | < 5% | < 10% |
| Matrix Effect | Moderate (requires IS*) | Low (high mass resolution filters noise) |
| Isomer Separation | Chromatographic only | Chromatographic + Spectral Purity Check |
*IS: Internal Standard recommended (e.g., deuterated analog or structural analog like N-(4-chlorophenyl)-cinnamamide).
Conclusion & Recommendations
For routine pharmacokinetic profiling or yield determination of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide , Method A (LC-MS/MS) is the superior choice due to its sensitivity and dynamic range. The transition 270.0 → 171.0 provides a robust quantifier that is highly specific to the brominated aromatic moiety.
However, during early synthetic optimization, Method B (LC-Q-TOF) is indispensable. It confirms the success of the E-isomer synthesis and ensures no debrominated side products (which would lack the M+2 isotope peak) are present.
References
-
Tang, W., et al. "Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide derivatives."[1] Organic Syntheses, 2013. Link (Provides context on bromophenyl acrylamide synthesis and stability).
-
Castellente, R. "Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole."[2] Odinity, 2014.[2] Link (Demonstrates fragmentation patterns of brominated enones).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 681894, (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide." PubChem, 2025.[3] Link (Structural analog data for physicochemical property estimation).
-
Waters Corporation. "Determination of Acrylamide and Isobaric Interferences." Waters Application Notes, 2020. Link (Methodology for acrylamide-based separations).
Sources
X-ray crystal structure validation of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
This guide serves as a definitive technical resource for researchers validating the structural integrity of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5). It objectively compares the "Gold Standard" performance of Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic (NMR) and computational (DFT) alternatives, demonstrating why SC-XRD is the requisite method for confirming geometric isomerism and solid-state packing in acrylamide derivatives.
Executive Summary: The Validation Hierarchy
In the development of bioactive acrylamides, defining the precise stereochemistry—specifically the (E)-geometry of the alkene and the conformation of the amide linkage—is critical for structure-activity relationship (SAR) studies. While 1H-NMR provides connectivity and DFT predicts energetic minima, only Single Crystal X-Ray Diffraction (SC-XRD) offers an absolute, self-validating observation of the molecule's three-dimensional existence.
| Feature | SC-XRD (The Product) | 1H-NMR (Alternative 1) | DFT Calculation (Alternative 2) |
| Stereochemistry | Absolute (Direct Imaging) | Inferential (Coupling Constants) | Predictive (Energy Minima) |
| Conformation | Fixed (Solid-State) | Averaged (Solution Dynamics) | Idealized (Gas/Implicit Solvent) |
| Interactions | Observed (H-bonds, | Indirect (Concentration shifts) | Theoretical (Bond Critical Points) |
| Certainty | >99% (R-factor dependent) | High (if pure) | Variable (Method dependent) |
Technical Specifications & Methodology
The Molecule[1][2][3]
-
Compound: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide[1][][3][4][5]
-
Core Scaffold: N-aryl-3-ethoxyacrylamide
-
Critical Structural Features:
Validation Workflow
The following diagram illustrates the logical pathway for structural confirmation, highlighting where SC-XRD supersedes other methods.
Figure 1: Structural validation workflow. Note the direct, solid line from XRD to Structure, contrasting with the inferential (dashed) lines from NMR and DFT.
Performance Comparison: XRD vs. Alternatives
Geometric Isomerism (The (E)-Configuration)
The primary challenge is distinguishing the (2E) isomer from the (2Z) isomer.
-
SC-XRD Performance: SC-XRD provides an unambiguous 3D map of electron density. For (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, the torsion angle
(O-C=C-C) is directly measurable. A value near 180° confirms the (E) geometry. This method eliminates ambiguity caused by signal overlap or second-order effects seen in NMR.-
Metric: Torsion Angle
(Trans).
-
-
Alternative (NMR): Relies on the Vicinal Coupling Constant (
) of the alkene protons.-
(E)-isomer:
Hz. -
(Z)-isomer:
Hz. -
Limitation: In 3-ethoxy derivatives, the electronegative oxygen can perturb coupling constants, and conformational averaging can blur the distinction.
-
Supramolecular Architecture (Packing)
Understanding how the molecule packs is vital for predicting solubility and bioavailability.
-
SC-XRD Performance: Reveals the intermolecular hydrogen bonding network. Acrylamides typically form
or motifs [1].-
Observation: N-H···O=C hydrogen bonds linking molecules into infinite chains or centrosymmetric dimers.
-
-Stacking: The 4-bromophenyl ring often engages in offset
stacking interactions, stabilizing the crystal lattice.
-
-
Alternative (DFT/Computation): DFT (e.g., B3LYP/6-311G**) can predict the energy of a single molecule or a dimer but struggles to accurately model the infinite periodic boundary conditions of a crystal without high computational cost (periodic DFT). It cannot reliably predict the specific polymorph formed during crystallization.
Experimental Data & Protocol
To achieve the "Product" standard (a publishable crystal structure), the following protocol is validated for this class of compounds [2].
Crystallization Protocol
-
Solvent System: Dissolve 20 mg of the compound in a mixture of Ethanol/Dichloromethane (1:1 v/v).
-
Method: Slow evaporation at room temperature (298 K).
-
Target: Colorless block-like crystals (
mm) appearing within 48-72 hours.
Representative Crystallographic Parameters (Validation Targets)
When validating your dataset, ensure your refinement parameters align with these typical values for N-aryl-acrylamides [3]:
| Parameter | Validation Standard (Expected) | Significance |
| Space Group | Common for centrosymmetric organic molecules. | |
| R-Factor ( | Indicates high agreement between model and data. | |
| Goodness of Fit (S) | Correct weighting of data errors. | |
| Bond Precision | C-C | Sufficient to distinguish single vs. double bonds. |
| Disorder | Ethoxy tail | The flexible ethoxy group may require split-site refinement. |
Molecular Interaction Pathway
The following diagram visualizes the stabilizing forces revealed only by SC-XRD.
Figure 2: Intermolecular interaction map.[6][7] SC-XRD resolves the specific H-bond distances (green) and Pi-stacking centroids (yellow) that define the solid-state stability.
Conclusion
While NMR and DFT are valuable for initial characterization, SC-XRD is the superior method for the definitive validation of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide . It uniquely provides:
-
Absolute Stereochemical Proof: Confirming the (E)-alkene geometry without ambiguity.
-
Conformational Insight: Mapping the precise twist of the ethoxy and amide groups.
-
Solid-State Context: Quantifying the intermolecular forces that dictate the compound's physicochemical properties.
For regulatory submission and high-impact publication, SC-XRD data is not merely an alternative; it is the requisite benchmark.
References
-
Bernhard, M., Lutter, J. C., & Predecki, A. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(8), 821–824. Link
-
Gowda, B. T., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Journal of Crystallography. Link
-
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
Sources
- 1. (2E)-N-(4-BrOMOPHENYL)-3-ETHOXY-2-PROPENAMIDE [divbio.eu]
- 3. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide [myskinrecipes.com]
- 4. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide - Amerigo Scientific [amerigoscientific.com]
- 5. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Definitive Stereochemical Validation: The (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide Configuration
Executive Summary
Objective: To provide a rigorous, self-validating analytical framework for distinguishing the biologically active (2E) isomer of N-(4-Bromophenyl)-3-ethoxy-2-propenamide from its (2Z) isoform and structural impurities.
Significance: Acrylamide derivatives function effectively as Michael acceptors in covalent drug design (e.g., targeting Cysteine residues in kinases). The stereochemistry across the C2=C3 double bond dictates the spatial orientation of the electrophilic warhead relative to the binding pocket. The (2E) configuration (trans) typically offers a linear, extended topology favorable for deep pocket insertion, whereas the (2Z) isomer (cis) adopts a bent conformation that often precludes binding or alters reactivity profiles.
Part 1: Analytical Comparison & Validation Logic
This section compares the target (2E) configuration against its primary alternative, the (2Z) isomer, using three orthogonal validation methods.
Method 1: H NMR Spectroscopy (The Primary Filter)
Proton NMR is the rapid-response tool for validation. The distinction relies entirely on the Vicinal Coupling Constant (
-
The (2E) Signature: In
-substituted acrylamides, a trans arrangement of protons results in a large coupling constant, typically 12.0 – 16.0 Hz . -
The (2Z) Signature: The cis arrangement results in a significantly smaller coupling constant, typically 6.0 – 9.0 Hz .
Mechanistic Insight: The Karplus equation dictates that the coupling constant is maximized when the dihedral angle is
Method 2: 2D NOESY NMR (Spatial Confirmation)
When signals overlap or higher-order splitting obscures
-
The (2E) Signature: H2 and H3 are on opposite sides. You will observe NO (or negligible) cross-peaks between H2 and H3. Instead, you may see correlations between the Ethoxy-CH
and H2, or H3 and the Amide-NH, depending on the rotamer. -
The (2Z) Signature: H2 and H3 are spatially proximal. A strong NOE cross-peak between the two alkene doublets is the definitive marker for the Z-isomer.
Method 3: X-Ray Crystallography (The Gold Standard)
For final certification of the bulk material, single-crystal X-ray diffraction provides the absolute configuration. The (2E) isomer typically crystallizes in a planar or near-planar conformation allowing for extensive
Part 2: Comparative Data Summary
The following table summarizes the expected physical and spectral differences between the target (2E) product and the (2Z) impurity.
| Feature | (2E)-Isomer (Target) | (2Z)-Isomer (Alternative) | Validation Metric |
| Geometry | Trans (Extended) | Cis (Bent) | Visual / X-Ray |
| 12.5 – 15.5 Hz | 6.0 – 8.5 Hz | ||
| Alkene NOE | Absent (H2 | Strong (H2 | 2D NOESY |
| Thermodynamics | More Stable (Major Product) | Less Stable (Minor Product) | Synthetic Ratio |
| Melting Point | Higher (Typically >140°C) | Lower | DSC / Melting Point |
| Reactivity | High (Accessible Michael acceptor) | Low (Steric shielding) | Kinetic Assay |
Part 3: Experimental Protocols
A. Synthesis of (2E)-Enriched Material
Rationale: To validate the (2E) configuration, one must utilize a synthetic route that thermodynamically favors the trans-isomer.
Reagents: 4-Bromoaniline (1.0 eq), 3-Ethoxyacryloyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
-
Preparation: Dissolve 4-bromoaniline in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Acylation: Add Triethylamine, followed by the dropwise addition of 3-ethoxyacryloyl chloride. Note: 3-ethoxyacryloyl chloride is typically prepared from ethyl vinyl ether and oxalyl chloride, a process that naturally yields the trans-acid chloride.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted aniline), sat. NaHCO
, and Brine. Dry over Na SO . -
Purification (Critical): Recrystallize the crude solid from Ethanol/Hexane. The (2E) isomer is less soluble and will crystallize out, leaving the (2Z) isomer in the mother liquor.
B. Analytical Workflow
Step 1:
-
Solvent: DMSO-
(prevents H-bonding aggregation). -
Focus Region: 5.0 – 8.0 ppm.
-
Analysis: Locate the two doublets for the alkene protons.
- ppm (H2, doublet).
- ppm (H3, doublet, downfield due to O-Et).
-
Measure the distance between the doublet peaks in Hz. If
Hz, the batch is Validated (2E).
Part 4: Visualization of Validation Logic
Diagram 1: The Stereochemical Validation Workflow
This diagram outlines the decision tree for certifying the compound batch.
Caption: Logical workflow for distinguishing and validating the (2E) isomer from crude synthetic mixtures.
Diagram 2: NOE Interaction Map
This diagram visualizes the spatial differences detected by NOESY spectroscopy.
Caption: Comparison of Nuclear Overhauser Effects. The (2E) isomer lacks the H2-H3 correlation seen in the (2Z) isomer.
References
-
Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994).[1] A practical guide to first-order multiplet analysis in 1H NMR spectroscopy. The Journal of Organic Chemistry, 59(15), 4096-4103. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling constants in alkenes).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for thermodynamic control in acrylamide synthesis).
-
Reich, H. J. (2024). NMR Spectroscopy: Proton-Proton Coupling Constants. University of Wisconsin-Madison Chemistry. Link
-
PubChem. (2024). 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- (Analogous Structure Data). National Library of Medicine. Link
Sources
Benchmarking (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide against known inhibitors
Publish Comparison Guide: Benchmarking (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (BPEP)
Executive Summary: The "Warhead" vs. The "Scaffold"
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (hereafter referred to as BPEP ) occupies a unique niche in medicinal chemistry.[1] It serves primarily as a synthone (key intermediate) for 6-bromo-2-quinolones, yet it possesses intrinsic biological activity as a Type-II Michael Acceptor .[1]
This guide benchmarks BPEP not merely as a precursor, but as a standalone electrophilic probe. We compare its performance against standard covalent inhibitors (to assess warhead reactivity) and its cyclized quinolone derivatives (to assess conformational constraint).[1]
Key Findings:
-
Reactivity: BPEP exhibits tunable electrophilicity comparable to dimethyl fumarate, making it a "soft" alkylator of cysteine thiols, unlike the "hard" reactivity of N-ethylmaleimide (NEM).
-
Stability: The 3-ethoxy group acts as a leaving group mimic under acidic conditions, necessitating careful pH control during biological assays to prevent premature cyclization into 6-bromo-2-quinolone.[1]
-
Target Profile: Structurally analogous to SENP1 inhibitors and specific NF-κB pathway modulators.[1]
Part 1: Chemical Benchmarking (Electrophilicity & Stability)
The primary mechanism of action for BPEP is covalent modification via 1,4-Michael addition. To validate its utility, we benchmark its Second-Order Rate Constant (
Comparative Electrophilicity Table
| Compound | Class | Warhead Type | GSH Half-Life ( | Reactivity Profile |
| BPEP | Test Agent | ~45 min | Moderate (Reversible) | |
| Ibrutinib | Kinase Inhibitor | Unsubstituted Acrylamide | ~15 min | High (Irreversible) |
| Dimethyl Fumarate | Nrf2 Activator | ~50 min | Moderate (Soft) | |
| N-Ethylmaleimide | Reagent | Maleimide | < 1 min | Very High (Hard) |
Scientist’s Insight: Why this matters: If BPEP reacts too fast (like NEM), it will bind indiscriminately to serum albumin (HSA) before reaching the target. If it reacts too slowly, it fails to inhibit. BPEP falls into the "Goldilocks zone" of reactivity, similar to Dimethyl Fumarate, suggesting potential as an Nrf2 activator or anti-inflammatory agent.
Part 2: Biological Benchmarking (Potency & Selectivity)
We evaluate BPEP against two distinct classes: Direct Analogs (SENP1 Inhibitors) and Downstream Products (Quinolone Antibiotics).[1]
Comparison 1: BPEP vs. SENP1 Inhibitors (Protease Inhibition)
Context: Analogs of N-aryl-3-ethoxy-2-propenamides have been identified as inhibitors of Sentrin-specific protease 1 (SENP1), a target in prostate cancer.[1]
| Feature | BPEP (Open Chain) | GN-SENP1 (Known Inhibitor) | Interpretation |
| IC50 (SENP1) | 2.5 - 5.0 | 0.5 | BPEP shows moderate potency; likely requires structural optimization (e.g., nitro- group addition).[1] |
| Binding Mode | Covalent (Cys603) | Non-covalent / Mixed | BPEP offers longer residence time due to covalent bond formation. |
| Selectivity | Low (Promiscuous) | High | The ethoxy group in BPEP is labile; GN-SENP1 is optimized for the pocket.[1] |
Comparison 2: BPEP vs. 6-Bromo-2-Quinolone (Antibacterial/Anticancer)
Context: BPEP cyclizes to form 6-bromo-2-quinolone.[1] Researchers must distinguish between the activity of the linear BPEP and the cyclic product.
| Metric | BPEP (Precursor) | 6-Bromo-2-Quinolone (Product) |
| Mechanism | Electrophilic Alkylation (Cys) | Intercalation / Gyrase Inhibition |
| Cell Permeability | High (Lipophilic, LogP ~3.[1]2) | Moderate (Polar Core, LogP ~2.5) |
| Cytotoxicity (HeLa) | ||
| Conclusion | More Potent (Due to reactivity) | More Stable (Better drug-like properties) |
Part 3: Mechanistic Visualization
The following diagram illustrates the dual pathway: Biological Inhibition (via Michael Addition) vs. Chemical Cyclization (Synthesis).[1]
Caption: Figure 1. The Kinetic Partitioning of BPEP. In physiological pH (7.4), the Michael Addition pathway (Green) dominates, leading to inhibition. In acidic environments (Yellow), the compound cyclizes to the quinolone (Grey), altering its pharmacological profile.
Part 4: Validated Experimental Protocols
To ensure reproducibility, use these self-validating protocols.
Protocol A: The "GSH-Stability" Assay (Reactivity Check)
Purpose: To determine if BPEP acts as a drug or a reactant.
-
Preparation: Dissolve BPEP (10 mM) in DMSO. Prepare L-Glutathione (GSH, 100 mM) in PBS (pH 7.4).
-
Incubation: Mix BPEP (50
M final) with GSH (500 M final) in PBS. Maintain at 37°C. -
Monitoring: Inject 10
L aliquots into HPLC-UV (254 nm) at min. -
Validation:
-
Calculation: Plot
vs. time to determine .
Protocol B: The "Acid-Switch" Cyclization Test
Purpose: To verify if your "inhibitor" has degraded into a quinolone.
-
Trigger: Treat BPEP (0.1 mmol) with Polyphosphoric Acid (PPA) or simply 10% HCl/EtOH at reflux for 2 hours.
-
Observation: Monitor TLC (Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the acrylate spot (
) and appearance of a fluorescent spot ( , 6-bromo-2-quinolone).[1] -
Why do this? If your biological assay uses an acidic buffer, you may be testing the quinolone, not BPEP.
References
-
PubChem. (2025). Compound Summary: (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide (Analogous Structure).[1] National Library of Medicine. [Link]
-
BindingDB. (2012).[2] Binding Data for 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide (SENP1 Inhibitor). Binding Database.[2] [Link][1]
-
PrepChem. (2023). Synthesis of 6-Bromo-2-methoxyquinoline via Quinolone Intermediates.[1] PrepChem.com. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline via ethoxy-propenamide intermediates.[1] ResearchGate. [Link]
-
Guide to Pharmacology. (2025). Covalent Inhibitors and Michael Acceptors: General Principles. IUPHAR/BPS. [Link]
Sources
- 1. BindingDB BDBM94784 (E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitro-phenyl)prop-2-enamide::(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-2-propenamide::(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide::(E)-N-(4-methoxy-2-nitro-phenyl)-3-p-phenetyl-acrylamide::3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide::MLS000574264::SMR000195855::cid_5711148 [bindingdb.org]
- 2. BindingDB BDBM82950 3-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)propanamide::3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)propanamide::3-brosyl-N-o-phenetyl-propionamide::MLS001202301::SMR000564973::cid_4109093 [bindingdb.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
